

# Navigating the Final Step: A Guide to the Proper Disposal of RTI-122

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Rti-122*

Cat. No.: *B15605730*

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For researchers, scientists, and drug development professionals, the culmination of experimentation with novel compounds like **RTI-122** necessitates a final, critical step: proper disposal. Ensuring the safe and compliant disposal of this experimental drug is paramount for laboratory safety and environmental protection. As **RTI-122** is an experimental compound, specific disposal guidelines may not be readily available. Therefore, it is imperative to adhere to the stringent protocols established for the disposal of controlled substances, a category under which many novel psychoactive compounds may fall.

## Quantitative Data on RTI-122

While specific disposal metrics are not publicly available, understanding the chemical properties of **RTI-122** is a key first step in a comprehensive safety assessment.

Property	Value	Reference
Molar Mass	491.607 g·mol <sup>-1</sup>	[1]
Formula	C29H34FN3O3	[1]
CAS Number	3034664-39-3	[1]
cAMP EC50	11 nM	[2][3]
Metabolic Half-life (mice)	5.8 hours	[2][3]

## General Principles for the Disposal of Controlled Substances in a Laboratory Setting

The disposal of controlled substances is a highly regulated process to prevent diversion and environmental contamination. Researchers handling compounds like **RTI-122** should operate under the assumption that it requires the same level of care as scheduled controlled substances.

### Key Disposal Prohibitions:

- Do Not dispose of controlled substances by flushing them down a sink or drain.
- Do Not discard them in regular laboratory or general waste.
- Do Not use methods like crushing and dissolving in water for disposal.[4]

### Secure Storage of Waste:

- All expired, unwanted, or waste **RTI-122** must be securely stored under lock and key, accessible only to authorized personnel, until it can be properly disposed of.[5]
- Clearly label all waste materials for disposal to avoid accidental use.[6]
- Segregate waste materials from active inventory within the secure storage location.[6]

## Step-by-Step Disposal Protocol

The following is a generalized protocol based on established guidelines for the disposal of controlled substances in a research setting. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department, as they will have specific procedures and approved vendors for your location.[4][5][6]

### 1. Initial Assessment and Segregation:

- Identify all **RTI-122** that is expired, unwanted, or has become waste.
- Segregate these materials from usable stock in a designated, secure area.

- Maintain meticulous records of the quantities of **RTI-122** designated for disposal.

## 2. Contact Environmental Health and Safety (EHS):

- Your institution's EHS office is the primary point of contact for arranging the disposal of controlled substances.[\[4\]](#)[\[5\]](#)
- They will provide guidance on the specific procedures and documentation required.

## 3. Transfer to a Reverse Distributor:

- The standard and required method for the disposal of controlled substances is through a "reverse distributor."[\[6\]](#)[\[7\]](#) This is a company licensed by the Drug Enforcement Administration (DEA) to handle and destroy controlled substances.
- Your EHS department will have a contracted reverse distributor.[\[6\]](#)

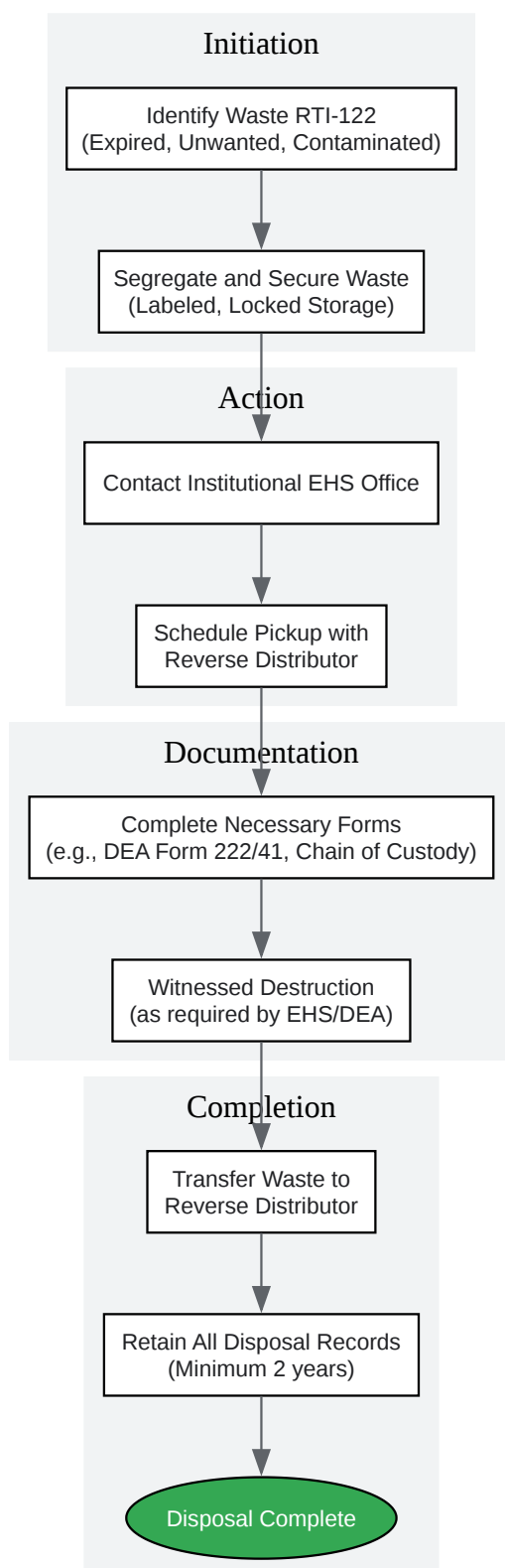
## 4. Documentation:

- Proper documentation is a critical component of controlled substance disposal.
- For Schedule I and II substances, a DEA Form 222 may be required for the transfer to the reverse distributor.[\[6\]](#)[\[7\]](#)
- For other schedules, an invoice or other shipping document is typically used.[\[7\]](#)
- Many institutions and reverse distributors utilize a "Chain of Custody" form to track the transfer of the material.[\[6\]](#)
- A witnessed destruction, in some cases involving a DEA or state agency representative, may be required. Your EHS office will coordinate this.[\[5\]](#)[\[8\]](#)
- The DEA Form 41, "Registrants Inventory of Drugs Surrendered," is the official record of destroyed controlled substances.[\[7\]](#)[\[8\]](#) Copies of all disposal records must be maintained for a minimum of two years.[\[7\]](#)

## 5. Handling Spills and Non-Recoverable Waste:

- In the event of a spill, any recoverable controlled substance must be collected and disposed of according to the procedures outlined above.[\[7\]](#)
- If the spillage is not recoverable, the circumstances must be documented in your inventory records and signed by two individuals who witnessed the event.[\[7\]](#)
- Residual, non-recoverable amounts of a substance remaining in an "empty" container (e.g., a vial or syringe) can often be disposed of in a biohazard sharps container. The container's balance should be zeroed out on the usage log.[\[6\]](#)

## Experimental Workflow for Disposal



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)